Annexin V is derived from the human genome and is primarily expressed in various tissues, including the brain, heart, and lungs. It is also produced recombinantly for research and clinical applications.
Annexins are classified based on their structural properties and calcium-binding capabilities. They are grouped into several classes, with Annexin V being part of the annexin A subfamily. This classification is based on sequence homology and functional characteristics.
The synthesis of Annexin V can be accomplished through recombinant DNA technology. This involves cloning the annexin V gene into a suitable expression vector, followed by transformation into host cells (commonly Escherichia coli or mammalian cells) for protein expression.
Annexin V consists of a core structure composed of four homologous annexin repeats that form a crescent-shaped molecule. Each repeat contains a calcium-binding site that facilitates its interaction with phospholipids.
Annexin V undergoes specific interactions with phosphatidylserine during apoptosis. In the presence of calcium ions, it binds to exposed phosphatidylserine residues on the outer membrane of apoptotic cells.
The mechanism by which Annexin V detects apoptosis involves several steps:
Studies have shown that Annexin V staining can differentiate between viable, apoptotic, and necrotic cells based on their membrane integrity and phosphatidylserine exposure.
Annexin V has numerous applications in scientific research and clinical diagnostics:
Annexins constitute a structurally conserved superfamily of proteins characterized by their ability to bind phospholipid membranes in a calcium-dependent manner. The defining feature is the annexin core domain, typically composed of four homologous repeats of approximately 70 amino acids, each forming a five alpha-helical bundle [1] [4]. These repeats contain a characteristic type II calcium-binding motif with the consensus sequence "GxGT-[38 residues]-D/E" [8]. While the core domain is highly conserved across the family, the N-terminal region is variable in length and sequence, conferring functional specificity through post-translational modifications and protein-protein interactions [1] [7].
The annexin superfamily is classified into five major phylogenetic families:
Table 1: Annexin Family Classification and Features
Family | Organisms | Distinctive Features | Representative Members |
---|---|---|---|
A | Vertebrates | 12 conserved members; variable N-termini | ANXA1 (lipocortin), ANXA5 |
B | Invertebrates | Lineage-specific duplications; >20 subfamilies | Insect annexins, Sea urchin annexins |
C | Fungi, Mycetozoa | 1-6 genes; absent in yeasts | Annexin C1 in filamentous fungi |
D | Plants | Lack N-terminal domains; unique redox sensitivity | Arabidopsis annexins (8 genes) |
E | Protists (Diplomonads) | Expanded gene families; pathogenic roles | Alpha-giardins in Giardia |
The discovery of annexins dates to 1977 when Carl Creutz isolated a protein from bovine adrenal glands that mediated calcium-dependent aggregation of chromaffin granules. Named "synexin" (from Greek "synexis" meaning meeting), this protein is now known as annexin A7 [4] [7]. Throughout the 1980s, multiple independent research groups identified similar calcium-dependent membrane-binding proteins:
This period of fragmented discovery resulted in over 20 different names for what were eventually recognized as related proteins. The nomenclature was unified in 1990 when the name "annexin" (from Latin annexere, to bind) was formally adopted to reflect their membrane-binding properties. The current systematic nomenclature (Annexin A1-A13) was established based on chromosomal location and sequence similarity, with vertebrate annexins designated as "A" family [1] [7].
Annexins exhibit a patchy phylogenetic distribution across eukaryotes, with notable expansions in certain lineages and complete absence in others. Comprehensive genomic analyses reveal:
Table 2: Annexin Gene Counts Across Representative Species
Organism Group | Species | Annexin Genes | Genomic Features |
---|---|---|---|
Mammals | Human (Homo sapiens) | 12 | Dispersed across 8 chromosomes |
Teleost Fish | Zebrafish (Danio rerio) | 21 | Expansion via genome duplication |
Amphibians | African clawed frog (Xenopus laevis) | 19 | Pseudotetraploid genome |
Insects | Fruit fly (Drosophila melanogaster) | 3 | Lineage-specific reduction |
Plants | Barrel medic (Medicago truncatula) | 17 | Angiosperm-specific expansion |
Diplomonads | Giardia intestinalis | 21 | Pathogen-specific expansion (alpha-giardins) |
Bacterial annexins, though extremely rare, have been identified in approximately 17 bacterial species across phyla Bacteroidetes, Proteobacteria, and Actinobacteria. These include both single-domain and multi-domain annexins, some with unusual domain architectures incorporating toxin or protease domains. Their evolutionary relationship to eukaryotic annexins remains enigmatic, with hypotheses ranging from ancient horizontal gene transfer to massive gene loss in most bacterial lineages [5] [9].
The signature function of annexins is their calcium-dependent binding to membrane phospholipids, particularly acidic phospholipids like phosphatidylserine (PS) and phosphatidylinositol. This binding is mediated through conserved calcium-binding sites located on the convex surface of the annexin core domain [1] [3]. Key biophysical aspects include:
Table 3: Phospholipid Binding Properties of Selected Annexins
Annexin | Calcium Requirement | Phospholipid Specificity | Key Structural Determinants |
---|---|---|---|
ANXA1 | µM-mM range | Acidic phospholipids > PI | N-terminal phosphorylation modulates affinity |
ANXA2 | Low µM range | PI(4,5)P2, cholesterol-rich domains | Form heterotetramer with S100A10 (p11) |
ANXA5 | High affinity (Kd ~7nM) | Phosphatidylserine | Tryptophan 187 insertion upon Ca²⁺ binding |
Alpha-giardins | Unusual concentration dependence | Context-dependent | Abrogated binding at high Ca²⁺ concentrations |
Bacterial annexins | Variable | Broad specificity | Often contain additional toxin/enzyme domains |
Plant annexins exhibit divergent calcium-binding capabilities, with frequent loss of functional calcium-binding sites in repeats II and III. This suggests evolutionary adaptation to calcium-independent membrane interactions in certain physiological contexts [1] [7]. Bacterial annexins, though retaining the "GxGT" motif in most cases, display unprecedented sequence variation and novel domain combinations, including fusion proteins with metalloprotease and lipase domains [5] [9].
The diversity in phospholipid binding mechanisms underscores how annexins have evolved to serve as versatile membrane scaffolds across biological systems, participating in membrane organization, vesicle trafficking, and cellular stress responses while maintaining the conserved core molecular function of calcium-dependent membrane association.
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